molecular formula C16H17NO4 B8414109 4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene

4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene

Cat. No. B8414109
M. Wt: 287.31 g/mol
InChI Key: BGMOLNOVEMIAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
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properties

Product Name

4-(2-(Benzyloxy)ethoxy)-2-methyl-1-nitrobenzene

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-methyl-1-nitro-4-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C16H17NO4/c1-13-11-15(7-8-16(13)17(18)19)21-10-9-20-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3

InChI Key

BGMOLNOVEMIAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-4-nitrophenol (17.48 g, 114 mmoles), 2-benzyloxyethanol (17.38 g, 114 mmoles, 16.22 ml) and triphenylphosphine (44.6 g, 170.2 mmoles) were dissolved in anhydrous tetrahydrofuran (200 ml) under nitrogen at room temperature. The stirred reaction mixture was then cooled to 0° C. and stirred for 10 minutes. Diisoproplyazo-dicarboxylate (23.49 g, 116.2 mmoles, 22.97 ml) was then added in one lot, and the reaction mixture was allowed to warm to room temperature and stirred overnight (16 hours). The solvent was removed under reduced pressure and the crude mixture was purified via column chromatography (silica gel, 5% ethyl acetate-hexane) to give the product. The remaining impurities were removed by means of crystallization from hexane ethyl acetate. The result crystals were filtered off and the mother liquor was evaporated under reduced pressure to give 21.56 g of 4-(2-(benzyloxy)ethoxy)-2-methyl-1-nitrobenzene. 1H-NMR (CDCl3) 8.08 (d, 1H), 7.38.7.31 (m, 3H), 6.82 (m, 2H), 4.65 (s, 2H), 4.23 (t, 2H), 3.87 (t, 2H), 2.63 (s, 3H).
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16.22 mL
Type
reactant
Reaction Step One
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Diisoproplyazo-dicarboxylate
Quantity
22.97 mL
Type
reactant
Reaction Step Two

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